1,1,2-Trichloro-2-(chlorosulfanyl)ethene
Description
1,1,2-Trichloro-2-(chlorosulfanyl)ethene is a chlorinated ethene derivative with a unique structure featuring three chlorine atoms at positions 1, 1, and 2 of the ethene backbone, along with a chlorosulfanyl (-SCl) group at position 2.
Properties
CAS No. |
19411-15-5 |
|---|---|
Molecular Formula |
C2Cl4S |
Molecular Weight |
197.9 g/mol |
IUPAC Name |
1,2,2-trichloroethenyl thiohypochlorite |
InChI |
InChI=1S/C2Cl4S/c3-1(4)2(5)7-6 |
InChI Key |
ORMAZADQTUNMHC-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)(SCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Trichloroethylene (TCE): Lacks the sulfanyl group but shares three chlorine substituents.
- Tetrachloroethylene (PCE) : Fully chlorinated (four Cl atoms), making it more resistant to reductive dechlorination than the target compound, which has a reactive -SCl group that may facilitate degradation .
Physicochemical Properties
While direct data for 1,1,2-Trichloro-2-(chlorosulfanyl)ethene is unavailable, trends from analogous compounds suggest:
- Boiling Point : Expected to be higher than TCE (87°C) and PCE (121°C) due to the polar -SCl group enhancing intermolecular forces.
- Solubility : Likely lower than DCE (3,500 mg/L at 20°C) due to increased hydrophobicity from chlorine and sulfur substituents.
Degradation Pathways
- Atmospheric Reactivity : The -SCl group may alter HO radical reaction kinetics. For reference, ethene reacts with HO radicals at 8.61×10⁻¹² cm³ molecule⁻¹ s⁻¹ , but chlorine and sulfur substituents likely reduce this rate due to electron-withdrawing effects.
Environmental and Health Impacts
- Toxicity: Chlorinated ethenes are associated with carcinogenicity (e.g., TCE is a known carcinogen). The -SCl group may introduce unique toxicophores, warranting further study.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Boiling Point (°C) | Water Solubility (mg/L) | HO Radical Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|---|
| 1,1,2-Trichloro-2-(chlorosulfanyl)ethene | N/A | N/A | N/A |
| Trichloroethylene (TCE) | 87 | 1,280 | 2.4×10⁻¹² |
| Tetrachloroethylene (PCE) | 121 | 150 | 1.7×10⁻¹² |
| Ethene | -104 | 130 | 8.61×10⁻¹² |
Ethene reaction rates are included for atmospheric chemistry context .
Table 2: Degradation Pathways
| Compound | Reductive Dechlorination Products | Atmospheric Lifetime (Days) |
|---|---|---|
| 1,1,2-Trichloro-2-(chlorosulfanyl)ethene | Dichloroethenes, vinyl chloride, ethene | ~10–30 (estimated) |
| TCE | DCE, vinyl chloride, ethene | 5–7 |
| PCE | TCE, DCE, ethene | 100–150 |
Sources : Anaerobic degradation pathways align with aquifer studies ; atmospheric lifetimes assume slower HO reactivity than ethene .
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